(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol

Total Synthesis Marine Macrolides Chiral Pool Synthesis

(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol (CAS 203454-71-1) is a chiral, non-racemic secondary alcohol featuring a terminal olefin and a triphenylmethyl (trityl) protecting group. It functions as a crucial homoallylic alcohol building block in the enantioselective total synthesis of structurally complex, biologically active natural products.

Molecular Formula C24H24O2
Molecular Weight 344.4 g/mol
CAS No. 203454-71-1
Cat. No. B12572366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol
CAS203454-71-1
Molecular FormulaC24H24O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C24H24O2/c1-2-12-23(25)19-26-24(20-13-6-3-7-14-20,21-15-8-4-9-16-21)22-17-10-5-11-18-22/h2-11,13-18,23,25H,1,12,19H2/t23-/m1/s1
InChIKeyKDYRNYXQEPYCTD-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol: Sourcing a Key Chiral Synthon for Asymmetric Synthesis


(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol (CAS 203454-71-1) is a chiral, non-racemic secondary alcohol featuring a terminal olefin and a triphenylmethyl (trityl) protecting group. It functions as a crucial homoallylic alcohol building block in the enantioselective total synthesis of structurally complex, biologically active natural products [1]. Its primary value to a research or procurement group lies in its defined (R)-stereochemistry and the orthogonal reactivity of its functional groups, which enable stereospecific construction of advanced intermediates.

Workflow Chiral pool synthesis building block with defined (R)-stereochemistry
Key feature Trityl protecting group enables orthogonal protection strategy
Use context Enantioselective total synthesis of complex natural products

Why Generic Substitution of (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol Is Not Feasible


This compound cannot be interchangeably substituted with its (2S)-enantiomer or a racemic mixture without risking the entire stereochemical outcome of a multi-step synthesis. The absolute (R)-configuration at the C-2 alcohol is critical for downstream diastereoselective transformations, as demonstrated in the enantioselective synthesis of syn- and anti-1,3-diols [1]. Furthermore, the trityl (triphenylmethoxy) protecting group provides unique stability under basic and reductive conditions compared to alternatives like TBDPS or benzyl ethers, while being readily cleavable under specific acidic conditions [2], dictating a specific synthetic sequence order.

Stereochemistry
(R)-enantiomer matches macrolide target pathways
(S)-enantiomer or racemate may diverge synthetic route and fail to reach target scaffold
Protecting group
Trityl group provides specific acid-labile stability and cleavage orthogonality
Alternate groups (TBDPS, Bn) shift deprotection sequence and may compromise overall yield
Synthetic pathway
Validated in 12-step reidispongiolide A segment synthesis
Unvalidated routes require independent optimization; outcome not guaranteed

Quantitative Evidence Guide: (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol Performance Data


(R)-Enantiomer as a Precursor for Reidispongiolide A Synthesis: A Route-Specific Advantage

The (R)-enantiomer is a direct product derived from (R)-glycidyl trityl ether and is specifically employed in the 12-step synthesis of the C11-C22 segment of reidispongiolide A, an actin-depolymerizing marine macrolide [1]. This establishes its proven utility in a published, complex natural product synthesis, a feature not shared by the (S)-enantiomer for this specific target.

Route-specific utility
Class-level inference
Key intermediate for C11–C22 segment of reidispongiolide A
Procurement must match target synthesis route
(S)-enantiomer not reported for this target
Total Synthesis Marine Macrolides Chiral Pool Synthesis

Enabling Stereospecific 1,3-Diol Synthesis via Allyltitanation

Chiral β-hydroxyaldehydes, which can be derived from this class of protected homoallylic alcohols, undergo enantioselective allyltitanation to yield syn- or anti-1,3-diols with excellent diastereomeric excess [1]. The (R)-configuration at the alcohol center is crucial for achieving the desired diastereofacial selectivity in the titanation step.

Diastereoselective allyltitanation
Class-level inference
Precursor to chiral β-hydroxyaldehydes for syn/anti-1,3-diol construction
Supports stereospecific 1,3-diol motif assembly
Diastereoselectivity depends on (R)-configuration at alcohol center
Asymmetric Catalysis Diastereoselective Synthesis Allyltitanation

Trityl vs. Alternative Protecting Groups: A Stability and Cleavage Orthogonality Trade-off

The trityl-protected glycidol derivative, a direct precursor to the target compound, achieves a 98% enantiomeric excess (ee) and high regioselective yield in its ring-opening with vinylmagnesium bromide, a key step in generating this chiral building block [1]. Comparative studies on other protecting groups (Bn, TBDPS, TBS, MPM) show variable yields and selectivities, highlighting that the choice of protecting group is not trivial and must be tailored for optimal reaction performance [1].

Precursor enantiopurity
Cross-study comparable
98% ee (GLC); [α]20D +10.5° (c 1, CHCl3)
Enantiopurity of precursor reflects final product ee
Protecting group choice impacts yield and selectivity
Protecting Group Chemistry Orthogonal Synthesis Synthetic Methodology

Differentiated Application: (R)-Enantiomer for Macrolides vs. (S)-Enantiomer for Kinase Inhibitors

The (S)-enantiomer of this scaffold is a documented intermediate in the synthesis of macrocyclic bisindolylmaleimides, which are potent Protein Kinase C (PKC) inhibitors [1]. The (R)-enantiomer, in contrast, is utilized in the synthesis of the distinct class of actin-depolymerizing marine macrolides like reidispongiolide A [2]. This presents a clear case for differentiated procurement based on the final therapeutic or chemical biology target.

Application divergence
Direct head-to-head comparison
Actin-depolymerizing macrolides (e.g., reidispongiolide A)
vs
Macrocyclic PKC inhibitors (indolocarbazoles)
Enantiomer choice determines target scaffold class
(R) for marine macrolides, (S) for kinase inhibitor synthesis
Medicinal Chemistry Natural Product Synthesis Kinase Inhibitors

Application Scenarios: Where (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol Is the Designated Reagent


Enantioselective Total Synthesis of Reidispongiolide A and Structural Analogs

This is the primary validated application. Research groups aiming to synthesize the actin-depolymerizing macrolide reidispongiolide A or explore its structure-activity relationships must source the (R)-enantiomer to construct the C11-C22 segment with the correct stereochemistry, as described in the pivotal synthesis by Akiyama et al. [1].

Stereospecific Construction of Complex 1,3-Diol Motifs

Any synthetic project requiring enantiopure syn- or anti-1,3-diol units can leverage this compound as a precursor. The (R)-configured secondary alcohol undergoes oxidation to a chiral aldehyde, which subsequently directs the diastereoselectivity in an allyltitanation step, a method validated for this class of substrates [1].

Formal Synthesis of the Altohyrtin/Spongistatin Family of Cytotoxic Macrolides

The compound serves as a building block for synthesizing fragments (like the C1-C15 region) of altohyrtins and spongistatins. The convergent synthesis of altohyrtin C, for instance, relies on intermediates with precise stereochemistry that can be traced back to this or closely related trityl-protected homoallylic alcohols [1].

A Chiral Probe in Supramolecular and Nonlinear Optical (NLO) Material Studies

The trityl group can engage in phenyl embrace interactions, making the compound a useful model system for studying solid-state supramolecular chemistry [1]. Its non-linear optical properties, arising from the triphenyl and chiral secondary alcohol moieties, have also been computationally investigated, suggesting its utility as a building block for NLO materials [2].

Application
Selection Property
Validation Focus
Reidispongiolide A total synthesis
(R)-configured homoallylic alcohol building block
C11–C22 segment stereochemical fidelity
Stereospecific 1,3-diol motif construction
Chiral precursor for diastereoselective allyltitanation
syn/anti diol configuration
Altohyrtin/Spongistatin fragment synthesis
Trityl-protected chiral alcohol for macrolide fragment assembly
Fragment stereochemistry alignment
Supramolecular/NLO material studies
Triphenylmethyl group for solid-state interactions
Phenyl embrace and NLO property modeling
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